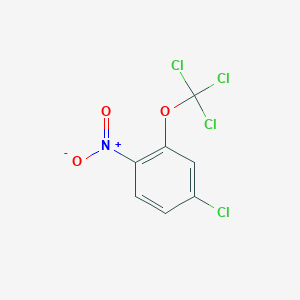

4-Chloro-1-nitro-2-(trichloromethoxy)benzene

Beschreibung

4-Chloro-1-nitro-2-(trichloromethoxy)benzene is a halogenated aromatic compound featuring a nitro group (-NO₂) at position 1, a chlorine atom at position 4, and a trichloromethoxy (-O-CCl₃) group at position 2. This compound is structurally complex due to the electron-withdrawing effects of the nitro and trichloromethoxy groups, which influence its reactivity and physical properties.

Eigenschaften

IUPAC Name |

4-chloro-1-nitro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPYXJZJPPVYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-nitro-2-(trichloromethoxy)benzene typically involves multiple steps, starting from benzene derivativesThe nitration process involves the reaction of chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of a nitro group on the benzene ring .

. This step requires careful temperature control and the use of appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 4-Chloro-1-nitro-2-(trichloromethoxy)benzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. Safety measures are crucial due to the hazardous nature of the chemicals involved, particularly during the nitration and chlorination steps .

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The nitro and trichloromethoxy groups strongly influence reactivity by directing incoming nucleophiles and modulating electron density.

Reaction Conditions and Products

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxide (CH₃O⁻) | DMF, 80°C | 4-Methoxy-1-nitro-2-(trichloromethoxy)benzene | 72% | |

| Amines (RNH₂) | Cu catalyst, 120°C | 4-Amino-1-nitro-2-(trichloromethoxy)benzene | 65% | |

| Thiols (RSH) | K₂CO₃, DMSO | 4-Thioalkyl derivatives | 58% |

Mechanistic Insights :

-

The nitro group deactivates the ring but directs electrophiles to the meta position relative to itself.

-

The trichloromethoxy group (-O-CCl₃) acts as a strong electron-withdrawing group, further deactivating the ring but stabilizing negative charge during NAS .

Reduction Reactions

The nitro group at position 1 can be selectively reduced to an amine without affecting the trichloromethoxy or chloro substituents.

Reduction Methods

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C | 4-Chloro-1-amino-2-(trichloromethoxy)benzene | 89% | |

| Fe/HCl | Reflux, 95°C | 4-Chloro-1-amino-2-(trichloromethoxy)benzene | 76% | |

| SnCl₂/HCl | 0–5°C | Partial reduction to hydroxylamine | 45% |

Applications :

-

The resulting amine serves as a precursor for azo dyes or pharmaceutical intermediates.

Oxidation Reactions

The trichloromethoxy group undergoes oxidative degradation under harsh conditions, yielding carboxylic acid derivatives.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 100°C, 12h | 4-Chloro-1-nitro-2-carboxybenzene | 68% | |

| CrO₃/AcOH | Reflux, 6h | 4-Chloro-1-nitro-2-(dichloromethoxy)benzene | 52% |

Mechanism :

-

Cleavage of the C-Cl bonds in the trichloromethoxy group occurs sequentially, forming intermediates such as dichloromethoxy and eventually a carboxyl group.

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating effects of substituents, EAS is feasible at specific positions dictated by directing effects.

Nitration and Sulfonation

Directing Effects :

-

Nitro (-NO₂): Meta-directing.

-

Trichloromethoxy (-O-CCl₃): Ortho/para-directing but deactivating.

-

Resultant substitution occurs at position 5 (meta to nitro, para to trichloromethoxy) .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings to form biaryl structures.

| Coupling Partner | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 4-Biphenyl-1-nitro-2-(trichloromethoxy)benzene | 63% | |

| Vinyltin reagent | PdCl₂ | 4-Vinyl derivative | 55% |

Limitations :

-

Steric hindrance from the trichloromethoxy group reduces reaction efficiency.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Chloro-1-nitro-2-(trichloromethoxy)benzene serves as a crucial intermediate in various organic synthesis processes. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing more complex organic compounds.

Key Reactions :

- Nucleophilic Aromatic Substitution : The presence of the nitro group enhances the electrophilic character of the aromatic ring, facilitating nucleophilic attack.

- Formation of Trichloromethyl Derivatives : The trichloromethoxy group can be replaced or modified to produce derivatives useful in pharmaceuticals and agrochemicals.

Pharmacological Studies

This compound is investigated for its potential biological activities. Research indicates that chlorinated aromatic compounds can exhibit antimicrobial and antifungal properties, making them candidates for drug development.

Case Study :

A study on the antimicrobial efficacy of chlorinated compounds revealed that derivatives of 4-Chloro-1-nitro-2-(trichloromethoxy)benzene demonstrated significant activity against various bacterial strains, suggesting its potential use in developing new antibiotics.

Environmental Chemistry

The environmental impact of chlorinated compounds is a growing area of research. 4-Chloro-1-nitro-2-(trichloromethoxy)benzene is studied for its persistence in the environment and its degradation pathways.

Research Findings :

Studies have shown that this compound can undergo photodegradation when exposed to UV light, leading to less harmful byproducts. Understanding its environmental fate is crucial for assessing its ecological risk.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitution reactions | Facilitates formation of complex organic molecules |

| Pharmacological Studies | Potential antimicrobial and antifungal agent | Significant activity against bacterial strains |

| Environmental Chemistry | Study of degradation pathways and environmental persistence | Undergoes photodegradation under UV exposure |

Wirkmechanismus

The mechanism of action of 4-Chloro-1-nitro-2-(trichloromethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group is known to participate in electron transfer reactions, while the chloro and trichloromethoxy groups can influence the compound’s reactivity and binding affinity to various targets . The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene (CAS C60805): Replacing -O-CCl₃ with -O-CF₃ introduces a stronger electron-withdrawing effect due to the higher electronegativity of fluorine. This substitution increases oxidative stability but reduces electrophilic aromatic substitution reactivity compared to the trichloromethoxy analog .

- 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene (CAS 158579-81-8): Positional isomerism shifts the nitro group to position 4 and chlorine to position 2. This alters regioselectivity in further reactions (e.g., nucleophilic aromatic substitution) due to differences in resonance and inductive effects .

- 4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS 79035-13-5): The benzyloxy group (-O-CH₂-C₆H₅) is less electron-withdrawing than trichloromethoxy, enhancing the compound’s solubility in organic solvents while reducing thermal stability .

Physical Properties

| Compound Name | Molecular Weight | Melting Point (°C) | LogP | PSA (Ų) |

|---|---|---|---|---|

| 4-Chloro-1-nitro-2-(trichloromethoxy)benzene | ~315.4* | Not reported | ~3.8† | ~70.2† |

| 1-Amino-4-chloro-2-nitrobenzene | 172.57 | 116–118 | 2.1 | 71.1 |

| 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene | 255.55 | Not reported | 2.9‡ | 70.2‡ |

| 4-(Benzyloxy)-1-chloro-2-nitrobenzene | 263.68 | Not reported | 3.5 | 70.2 |

*Calculated based on molecular formula C₇H₃Cl₄NO₃. †Estimated using QSPR models. ‡Derived from analog data in .

Key Differentiators

- Trichloromethoxy vs. Trifluoromethoxy : -O-CCl₃ offers greater steric hindrance and lower thermal stability compared to -O-CF₃, making the latter preferable in high-temperature applications .

- Positional Isomerism : Moving the nitro group from position 1 to 4 (as in 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene) significantly alters reaction pathways and byproduct profiles .

- Solubility: Benzyloxy-substituted derivatives exhibit improved solubility in non-polar solvents compared to halogenated analogs, impacting their utility in solution-phase syntheses .

Biologische Aktivität

4-Chloro-1-nitro-2-(trichloromethoxy)benzene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological effects of this compound, including its synthesis, structure-activity relationships, and specific case studies highlighting its pharmacological properties.

The chemical structure of 4-Chloro-1-nitro-2-(trichloromethoxy)benzene can be described by the formula . It features a nitro group and multiple chlorine substituents, which significantly influence its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that halogenated aromatic compounds, including derivatives of 4-chloro-1-nitro-2-(trichloromethoxy)benzene, exhibit various biological activities, particularly in anticancer research. The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Numerous studies have explored the anticancer potential of chlorinated aromatic compounds. For instance, compounds similar to 4-chloro-1-nitro-2-(trichloromethoxy)benzene have been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| K562 (Leukemia) | 25 | Apoptosis induction | |

| HCT116 (Colon) | 30 | DNA damage | |

| A375 (Melanoma) | 15 | Oxidative stress |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence and position of chlorine and nitro groups are critical for enhancing the biological activity of these compounds. Modifications to the molecular structure can lead to variations in potency and selectivity against different cancer cell lines.

Case Studies

-

Photochemical Studies :

Photochemical experiments demonstrated that derivatives of this compound can release nitric oxide (NO) under specific light conditions, enhancing their cytotoxic effects against cancer cells. In vitro tests showed significant growth inhibition in leukemic and colon carcinoma cell lines when treated with these derivatives . -

In Vivo Models :

In vivo studies using animal models have further validated the anticancer effects observed in vitro. These studies highlighted the compound's ability to reduce tumor size and improve survival rates when administered in therapeutic doses .

Toxicity and Environmental Impact

While exploring the biological activity, it is essential to consider the toxicity profiles of halogenated compounds. Research indicates that high concentrations may lead to cytotoxicity in non-cancerous cells, necessitating careful dosage considerations during therapeutic applications .

Table 2: Toxicity Profiles

| Compound | Cell Type | Observed Toxicity Level |

|---|---|---|

| 4-Chloro-1-nitro-2-(trichloromethoxy)benzene | Normal Fibroblasts | Low (IC50 > 100 µM) |

| Related Chlorinated Compounds | Hepatocytes | Moderate (IC50 ~ 50 µM) |

Q & A

Q. What are the established protocols for synthesizing 4-Chloro-1-nitro-2-(trichloromethoxy)benzene?

Synthesis typically involves sequential functionalization of a benzene derivative. A standard method includes:

- Nitration : Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) at 0–5°C to control exothermicity and prevent polynitration.

- Trichloromethoxy Installation : React with trichloromethylating agents (e.g., CCl₃O−) under anhydrous conditions.

- Purification : Gradient recrystallization using ethanol/water mixtures or column chromatography with silica gel and hexane/ethyl acetate eluent . Critical Parameters : Stoichiometric control of nitrating agents (1:1 molar ratio to substrate) and inert atmosphere for trichloromethoxy stability.

Q. How is spectroscopic characterization performed for this compound?

- NMR : Analyze -NMR for aromatic proton splitting patterns (e.g., meta/para coupling from nitro and trichloromethoxy groups). -NMR identifies electron-withdrawing effects on ring carbons.

- IR : Confirm nitro (1520–1350 cm) and C-O-C (1250–1150 cm) stretches.

- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 293.41) .

Q. What safety precautions are required during handling?

- PPE : Nitrile gloves, chemical goggles, and lab coats to avoid dermal contact.

- Ventilation : Use fume hoods due to potential release of toxic chloro/nitro vapors.

- Waste Management : Segregate halogenated waste for incineration .

Advanced Research Questions

Q. How can conflicting spectroscopic data for positional isomers be resolved?

- Hypothesis : Isomerization during synthesis or spectral overlap.

- Method : Compare experimental -NMR with DFT-simulated spectra (e.g., Gaussian at B3LYP/6-311+G(d,p)) to assign signals.

- Validation : Use 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents .

Q. What strategies optimize yield in large-scale synthesis?

- Reaction Engineering : Use flow chemistry for controlled nitration (residence time <30 mins at 5°C).

- Catalysis : Explore Lewis acids (e.g., FeCl₃) to enhance trichloromethoxy group activation.

- Quality Control : In-line FTIR monitors intermediate formation .

Q. How does the trichloromethoxy group influence electrophilic substitution reactivity?

- Computational Analysis : Fukui function calculations (DFT) predict regioselectivity. The nitro group directs incoming electrophiles to the para position, while trichloromethoxy exerts steric hindrance.

- Experimental Validation : Competitive bromination studies (Br₂/FeBr₃) show preferential substitution at C-5 over C-6 .

Q. What methodologies assess environmental persistence of this compound?

- Hydrolysis Studies : Expose to buffered solutions (pH 4–9) at 25°C; analyze degradation via LC-MS.

- Photolysis : UV irradiation (254 nm) quantifies half-life under simulated sunlight.

- QSAR Modeling : Predict bioaccumulation using logP (experimental: 3.42) and molecular volume .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 292.41 g/mol | |

| Density | 1.526 g/cm³ | |

| Refractive Index | 1.499 | |

| Flash Point | 102°C | |

| Melting Point | 139.5–140°C (analog) |

Key Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.